2-((Pyridin-4-ylmethyl)amino)nicotinic acid
Overview
Description
“2-((Pyridin-4-ylmethyl)amino)nicotinic acid” is a compound with the molecular formula C12H11N3O2 . It is functionally related to nicotinic acid .
Molecular Structure Analysis
The molecular weight of “this compound” is 229.23 g/mol . The InChI code isInChI=1S/C12H11N3O2/c16-12(17)10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-7H,8H2,(H,14,15)(H,16,17)
. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.23 g/mol, an XLogP3-AA of 1.7, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Nicotinic Acid Based Pseudopeptides : Nicotinic acid derivatives, including 2-((Pyridin-4-ylmethyl)amino)nicotinic acid, have been explored for their potential in synthesizing pseudopeptides. These compounds demonstrate significant chemical utility, particularly in the development of pseudopeptides with distinct structures and functional properties (Ovdiichuk et al., 2015).
Industrial Applications
- Industrial Production : Research into nicotinic acid, a related compound, has emphasized its importance in various industries, including pharmaceuticals. A study has discussed ecological methods to produce nicotinic acid, highlighting its industrial relevance and potential for green chemistry applications (Lisicki et al., 2022).
Pharmacological Applications
- Drug Development and Pharmacology : Nicotinic acid derivatives are integral in the development of various pharmacological agents. For example, 2-trifluoromethyl-nicotinic acid derivatives, which are structurally related to this compound, have been synthesized as key intermediates in the development of COMT inhibitors, showcasing their pharmacological significance (Kiss et al., 2008).
Crystallography and Material Science
- Crystal Structure and Material Properties : The study of derivatives of nicotinic acid, like 2-((2-ethylphenyl)amino)nicotinic acid, in crystallography has provided insights into their structural and material properties. This research is crucial for understanding the physical characteristics and potential applications of these compounds in material science (Kalra et al., 2017).
Biological Studies
- Biological Evaluation : Studies focusing on the biological activities of nicotinic acid derivatives, including antimicrobial properties, are essential for understanding their potential uses in medicine and biochemistry. Research in this area continues to expand our knowledge of these compounds' biological roles and potential therapeutic applications (Dhir & Kaur, 2019).
Properties
IUPAC Name |
2-(pyridin-4-ylmethylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-7H,8H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJUTHAZYSYYJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651913 | |
Record name | 2-{[(Pyridin-4-yl)methyl]amino}pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854382-06-2 | |
Record name | 2-{[(Pyridin-4-yl)methyl]amino}pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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